Methyl (S)-(+)-mandelate

Catalog No.
S1527347
CAS No.
21210-43-5
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-(+)-mandelate

CAS Number

21210-43-5

Product Name

Methyl (S)-(+)-mandelate

IUPAC Name

methyl (2S)-2-hydroxy-2-phenylacetate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1

InChI Key

ITATYELQCJRCCK-QMMMGPOBSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)O

Synonyms

+)-Mandelic Acid Methyl Ester; (+)-Methyl Mandelate; (S)-(+)-Mandelic Acid Methyl Ester; (S)-(+)-Methyl Mandelate; (S)-Mandelic Acid Methyl Ester; (S)-Methyl Mandelate; L-(+)-Mandelic Acid Methyl Ester; Methyl (S)-2-Hydroxy-2-phenylacetate; Methyl (S

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)O

As a Chiral Precursor:

Methyl (S)-(+)-mandelate serves as a valuable chiral precursor for the synthesis of diverse enantiomerically pure compounds. Its stereocenter allows for the selective introduction of functionalities, leading to desired stereoisomers crucial in various fields, including:

  • Drug Discovery: Enantiopure drugs often exhibit significantly different pharmacological properties. Methyl (S)-(+)-mandelate can be employed as a starting material for the synthesis of chiral drugs, enabling the development of more potent and specific therapeutics [PubChem: Methyl (S)-(+)-mandelate, https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-S-_-mandelate].
  • Fine Chemicals: Enantiomerically pure fine chemicals are essential components in various industries, including fragrances, food additives, and agrochemicals. Methyl (S)-(+)-mandelate can be used as a building block for the synthesis of these chiral fine chemicals, contributing to the development of new materials with specific functionalities [Sigma-Aldrich: Methyl (S)-(+)-mandelate, ].

As a Chiral Auxiliary:

Methyl (S)-(+)-mandelate can act as a chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcome of reactions. By temporarily binding to a reaction intermediate, it directs the formation of a specific enantiomer. This approach is particularly beneficial for synthesizing complex molecules with desired chirality [Sigma-Aldrich: Methyl (S)-(+)-mandelate, ].

As a Substrate for Enzyme Studies:

Enzymes often exhibit high stereoselectivity, meaning they prefer to react with specific enantiomers. Methyl (S)-(+)-mandelate can be used as a substrate to study the activity and stereoselectivity of enzymes involved in various biological processes. This information is crucial for understanding enzyme function and developing novel drugs that target specific enzymes [PubChem: Methyl (S)-(+)-mandelate, https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-S-_-mandelate].

As a Model Compound:

Due to its well-defined structure and readily available enantiopure form, Methyl (S)-(+)-mandelate serves as a model compound in various research areas, including:

  • Chiral Recognition Studies: It can be employed to investigate the interactions between molecules and their ability to discriminate between different enantiomers [PubChem: Methyl (S)-(+)-mandelate, https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-S-_-mandelate].
  • Development of New Chiral Separation Techniques: Research efforts utilize Methyl (S)-(+)-mandelate to design and evaluate novel methods for separating enantiomers, which is crucial for obtaining pure enantiomers in various applications [Sigma-Aldrich: Methyl (S)-(+)-mandelate, ].

Methyl (S)-(+)-mandelate is an optically active ester derivative of mandelic acid. The "(S)" designation indicates the stereochemistry at the chiral carbon atom, meaning it has a specific spatial arrangement of its attached groups. The "(+)" sign refers to the compound's ability to rotate plane-polarized light in a clockwise direction (1: ). It is a valuable building block in organic synthesis due to its chiral center and functional groups (2: ).


Molecular Structure Analysis

Methyl (S)-(+)-mandelate has the chemical formula C₉H₁₀O₃. Its structure consists of a benzene ring with a hydroxyl group (OH) attached to the alpha (α) carbon next to the carbonyl group (C=O). A methoxy group (OCH₃) is linked to the same carbon, forming the ester linkage (3: ). The key features of its structure include:

  • A chiral carbon (α-carbon) with four different substituents, leading to optical activity.
  • A hydroxyl group, capable of hydrogen bonding and participating in various reactions.
  • A carbonyl group, a reactive site for nucleophilic attack.
  • An ester linkage, which can be hydrolyzed under certain conditions.

Chemical Reactions Analysis

Synthesis

Methyl (S)-(+)-mandelate can be synthesized through various methods, including:

  • Resolution of racemic mixtures: Racemic methyl mandelate (mixture of (S) and (R) enantiomers) can be resolved using chiral resolving agents to obtain the pure (S)-(+)-enantiomer (1: ).
  • Asymmetric synthesis: Enantioselective synthesis methods can be employed to directly produce the (S)-enantiomer from readily available starting materials (1: ).

Decomposition

Methyl (S)-(+)-mandelate can undergo hydrolysis under acidic or basic conditions, breaking the ester linkage to form (S)-mandelic acid and methanol.

Other Reactions

Due to its functional groups, Methyl (S)-(+)-mandelate can participate in various organic reactions, including:

  • Esterification: The hydroxyl group can react with other alcohols to form new esters.
  • Condensation reactions: The carbonyl group can participate in aldol condensation or Claisen condensation reactions.
  • Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the specific melting point of Methyl (S)-(+)-mandelate.
  • Boiling point: No data readily available on the specific boiling point of Methyl (S)-(+)-mandelate.
  • Solubility: Presumed to be soluble in organic solvents like ethanol, methanol, and dichloromethane due to its functional groups. Solubility data in water is not readily available.
  • Stability: Stable under normal storage conditions. May hydrolyze under acidic or basic conditions.
  • Safety information: Limited data available on the specific hazards of Methyl (S)-(+)-mandelate. It is recommended to handle with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.
  • Flammability: No data readily available. However, based on its structure, it is likely combustible.
  • Reactivity: May react with strong acids or bases, causing hydrolysis of the ester linkage.

XLogP3

1.2

Dates

Modify: 2023-08-15
Rentmeister et al. Chemo-enzymatic fluorination of unactivated organic compounds Nature Chemical Biology, doi: 10.1038/nchembio.128, published online 16 November 2008 http://www.nature.com/naturechemicalbiology

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